tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group within a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of (S)-2-methylpyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
(S)-2-methylpyrrolidine-1-carboxylic acid+tert-butyl chloroformatetriethylaminetert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to be efficient and sustainable for the production of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the amine site. In biological systems, its effects are mediated through its conversion to active metabolites that interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate: Similar in structure but with different substituents.
This compound: Another compound with a tert-butyl ester group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its tert-butyl ester group provides steric hindrance, making it a useful protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIJMMPYGOFFR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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